molecular formula C15H17N3O2 B13840546 1-(4-Aminophenyl)-3-morpholinopyridin-2(1H)-one

1-(4-Aminophenyl)-3-morpholinopyridin-2(1H)-one

Cat. No.: B13840546
M. Wt: 271.31 g/mol
InChI Key: SXVSKKDDHWVSEA-UHFFFAOYSA-N
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Description

1-(4-Aminophenyl)-3-morpholinopyridin-2(1H)-one is a heterocyclic compound that features a pyridinone core substituted with an aminophenyl group and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Aminophenyl)-3-morpholinopyridin-2(1H)-one typically involves the following steps:

    Formation of the Pyridinone Core: The pyridinone core can be synthesized through a cyclization reaction involving appropriate precursors such as 2-chloronicotinic acid and an amine.

    Introduction of the Aminophenyl Group: The aminophenyl group can be introduced via a nucleophilic aromatic substitution reaction using 4-aminophenol and a suitable leaving group on the pyridinone core.

    Attachment of the Morpholine Ring: The morpholine ring can be attached through a substitution reaction involving morpholine and a suitable leaving group on the pyridinone core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-Aminophenyl)-3-morpholinopyridin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or under specific reaction conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

1-(4-Aminophenyl)-3-morpholinopyridin-2(1H)-one has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

    Material Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-(4-Aminophenyl)-3-morpholinopyridin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Aminophenyl)benzothiazole: A compound with similar structural features but different biological activities.

    4-Amino-4′-aminophenyl-4″-1-phenyl-benzimidazolyl-phenyl-aniline: Another compound with an aminophenyl group and heterocyclic core.

Uniqueness

1-(4-Aminophenyl)-3-morpholinopyridin-2(1H)-one is unique due to its specific combination of functional groups and heterocyclic core, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C15H17N3O2

Molecular Weight

271.31 g/mol

IUPAC Name

1-(4-aminophenyl)-3-morpholin-4-ylpyridin-2-one

InChI

InChI=1S/C15H17N3O2/c16-12-3-5-13(6-4-12)18-7-1-2-14(15(18)19)17-8-10-20-11-9-17/h1-7H,8-11,16H2

InChI Key

SXVSKKDDHWVSEA-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=CC=CN(C2=O)C3=CC=C(C=C3)N

Origin of Product

United States

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